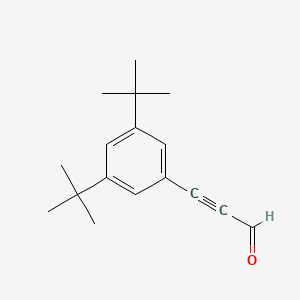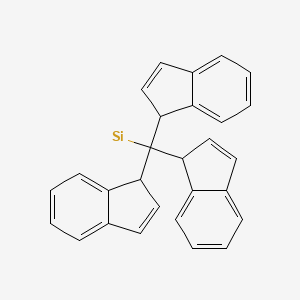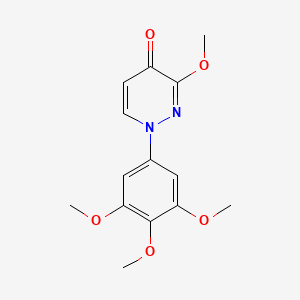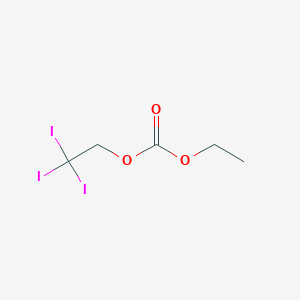![molecular formula C10H12N2 B12556387 1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine CAS No. 143285-70-5](/img/structure/B12556387.png)
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a seven-membered ring fused with a diazepine ring, which contains two nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine can be synthesized through several methods. One common approach involves the reaction of benzo[b]cyclohepta[e][1,4]oxazine with α,γ-diamines. This reaction typically requires specific conditions, such as the presence of a solvent and controlled temperature . Another method involves the annulation of the diazepine ring to the pyrrole fragment, which can be achieved through various synthetic routes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by utilizing automated systems and optimized reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine include:
Pyrrolo[1,2-x][1,4]diazepines: These compounds have a similar diazepine ring structure but are fused with a pyrrole ring.
1,4-Benzodiazepines: These compounds have a benzene ring fused with a diazepine ring and are widely used in medicinal chemistry.
Tetrahydrobenzo[b]azepines: These compounds have a similar seven-membered ring structure and are used in various medicinal applications.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two nitrogen atoms in the diazepine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
143285-70-5 |
|---|---|
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2,6-diazabicyclo[5.5.0]dodeca-1,7,9,11-tetraene |
InChI |
InChI=1S/C10H12N2/c1-2-5-9-10(6-3-1)12-8-4-7-11-9/h1-3,5-6,11H,4,7-8H2 |
Clave InChI |
RQWMDIWANWEPGV-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=CC=CC=CC2=NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)
![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)


![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)



![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)


